N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine
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Overview
Description
N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group, a fluorine atom, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine
- N-Ethyl-4-fluoro-1-(1H-pyrazol-3-yl)butan-1-amine
- N-Ethyl-3-chloro-1-(1H-pyrazol-3-yl)propan-1-amine
Uniqueness
N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is unique due to the specific positioning of the fluorine atom and the ethyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H14FN3 |
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Molecular Weight |
171.22 g/mol |
IUPAC Name |
N-ethyl-3-fluoro-1-(1H-pyrazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C8H14FN3/c1-2-10-7(3-5-9)8-4-6-11-12-8/h4,6-7,10H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
WRDKYTFFTPEDDV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCF)C1=CC=NN1 |
Origin of Product |
United States |
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